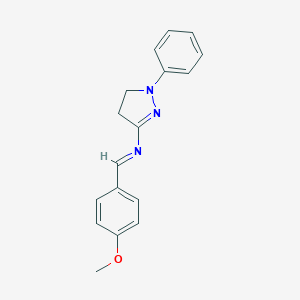![molecular formula C22H22N2O2S B386305 N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE](/img/structure/B386305.png)
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound with a unique structure that combines aniline, naphthalene, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,3-dimethylaniline: This can be synthesized from 2,3-dimethylbenzene through nitration, reduction, and diazotization reactions.
Formation of 2-(2,3-dimethylanilino)-2-oxoethyl chloride: This intermediate is prepared by reacting 2,3-dimethylaniline with chloroacetyl chloride in the presence of a base such as pyridine.
Synthesis of this compound: The final compound is obtained by reacting 2-(2,3-dimethylanilino)-2-oxoethyl chloride with 2-naphthylamine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- 2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-N-(2-methylphenyl)acetamide
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both aniline and naphthalene moieties provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H22N2O2S |
|---|---|
Molecular Weight |
378.5g/mol |
IUPAC Name |
2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C22H22N2O2S/c1-15-6-5-9-20(16(15)2)24-22(26)14-27-13-21(25)23-19-11-10-17-7-3-4-8-18(17)12-19/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
JMZOFBDZNVZZHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxybenzylidene)-N-{1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}amine](/img/structure/B386224.png)




![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)
![1-phenyl-3-[(triphenylphosphoranylidene)amino]-4,5-dihydro-1H-pyrazole](/img/structure/B386234.png)



![6,7,9,10,12,13,15,16,18,19,26,27,29,30,32,33-Hexadecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25,28]decaoxacyclotriacontine](/img/structure/B386245.png)

